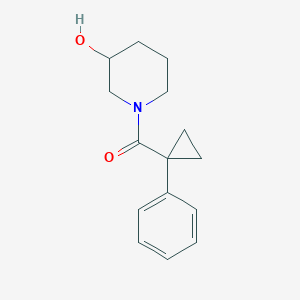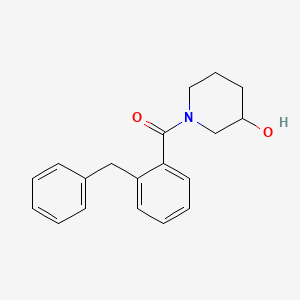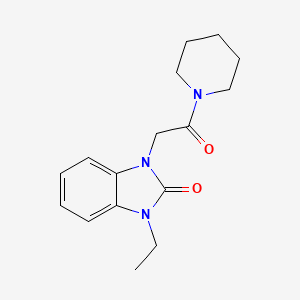
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, also known as PHP or PHP-1, is a synthetic designer drug that belongs to the class of cathinones. It is a potent psychostimulant and has been found to have similar effects to other cathinones such as MDPV and alpha-PVP. PHP has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However,
Mecanismo De Acción
The mechanism of action for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased activity in the brain's reward pathways. This can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. It can also lead to dehydration and electrolyte imbalances. In addition, (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to cause neurotoxicity in animal models, leading to damage to dopaminergic and serotonergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone in lab experiments include its potent psychostimulant effects, which can be useful in studying the effects of dopamine and norepinephrine on the brain. However, the limitations of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone include its potential for neurotoxicity and its high abuse potential.
Direcciones Futuras
For the study of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone could include further investigation into its mechanism of action, as well as its potential therapeutic uses. Additionally, more research could be done to investigate the long-term effects of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use on the brain and body. Finally, studies could be done to investigate the potential for abuse and addiction associated with (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use.
Métodos De Síntesis
The synthesis method for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves the reaction of piperidine with cyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone.
Aplicaciones Científicas De Investigación
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to increased locomotor activity, hyperthermia, and reward-seeking behavior.
Propiedades
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-7-4-10-16(11-13)14(18)15(8-9-15)12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGOWUYSINAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)
![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)